molecular formula C22H20N4O2 B2544727 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1428372-96-6

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2544727
CAS No.: 1428372-96-6
M. Wt: 372.428
InChI Key: BSAGKOPAUZNHBL-UHFFFAOYSA-N
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Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that features an indole group, a pyrimidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The indole derivative and the pyrimidine ring are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Amide Formation: The final step involves the formation of the amide bond through the reaction of the coupled product with 4-methoxyphenylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

    Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application.

Comparison with Similar Compounds

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as:

    N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.

    N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-chlorophenyl)propanamide: The presence of a chlorine atom can alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-18-9-6-16(7-10-18)8-11-22(27)25-20-14-21(24-15-23-20)26-13-12-17-4-2-3-5-19(17)26/h2-7,9-10,12-15H,8,11H2,1H3,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAGKOPAUZNHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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